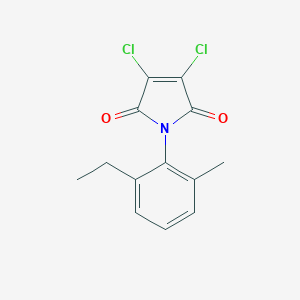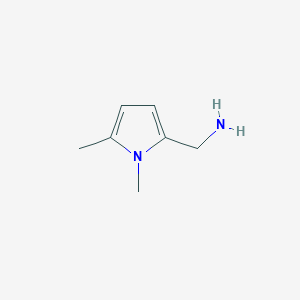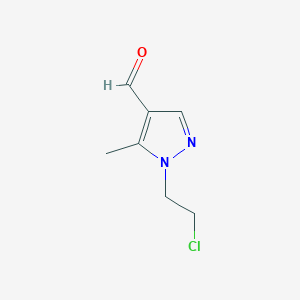
1,5-Dihydro-4-(4-(1H-imidazol-1-yl)phenyl)-3-methyl-2H-pyrrol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Dihydro-4-(4-(1H-imidazol-1-yl)phenyl)-3-methyl-2H-pyrrol-2-one, also known as CPI-1189, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of pyrrolones and has been shown to exhibit a range of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 1,5-Dihydro-4-(4-(1H-imidazol-1-yl)phenyl)-3-methyl-2H-pyrrol-2-one is not fully understood, but it is believed to act through multiple pathways. 1,5-Dihydro-4-(4-(1H-imidazol-1-yl)phenyl)-3-methyl-2H-pyrrol-2-one has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of the enzyme phosphodiesterase-4 (PDE4), which is involved in the regulation of cellular signaling pathways.
Biochemical and Physiological Effects
1,5-Dihydro-4-(4-(1H-imidazol-1-yl)phenyl)-3-methyl-2H-pyrrol-2-one has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. 1,5-Dihydro-4-(4-(1H-imidazol-1-yl)phenyl)-3-methyl-2H-pyrrol-2-one has also been shown to induce apoptosis in cancer cells and to protect neurons from oxidative stress-induced damage.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1,5-Dihydro-4-(4-(1H-imidazol-1-yl)phenyl)-3-methyl-2H-pyrrol-2-one in lab experiments include its high purity and yield, its well-established synthesis method, and its potential therapeutic applications. However, the limitations of using 1,5-Dihydro-4-(4-(1H-imidazol-1-yl)phenyl)-3-methyl-2H-pyrrol-2-one in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several potential future directions for the study of 1,5-Dihydro-4-(4-(1H-imidazol-1-yl)phenyl)-3-methyl-2H-pyrrol-2-one. These include further studies to fully understand its mechanism of action, the development of new synthetic methods to improve its yield and purity, and the evaluation of its potential therapeutic applications in clinical trials. Additionally, the use of 1,5-Dihydro-4-(4-(1H-imidazol-1-yl)phenyl)-3-methyl-2H-pyrrol-2-one in combination with other drugs or therapies may also be explored to enhance its effectiveness.
Synthesemethoden
The synthesis of 1,5-Dihydro-4-(4-(1H-imidazol-1-yl)phenyl)-3-methyl-2H-pyrrol-2-one involves the condensation of 4-(1H-imidazol-1-yl)benzaldehyde with 3-methyl-2-cyclohexen-1-one in the presence of a base catalyst. The resulting product is then reduced to yield 1,5-Dihydro-4-(4-(1H-imidazol-1-yl)phenyl)-3-methyl-2H-pyrrol-2-one. The synthesis of this compound has been optimized to yield high purity and high yield.
Wissenschaftliche Forschungsanwendungen
1,5-Dihydro-4-(4-(1H-imidazol-1-yl)phenyl)-3-methyl-2H-pyrrol-2-one has been extensively studied for its potential therapeutic applications in a range of medical conditions. It has been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties. 1,5-Dihydro-4-(4-(1H-imidazol-1-yl)phenyl)-3-methyl-2H-pyrrol-2-one has been studied in vitro and in vivo, and has shown promising results in preclinical studies.
Eigenschaften
CAS-Nummer |
115621-49-3 |
|---|---|
Molekularformel |
C14H13N3O |
Molekulargewicht |
239.27 g/mol |
IUPAC-Name |
3-(4-imidazol-1-ylphenyl)-4-methyl-1,2-dihydropyrrol-5-one |
InChI |
InChI=1S/C14H13N3O/c1-10-13(8-16-14(10)18)11-2-4-12(5-3-11)17-7-6-15-9-17/h2-7,9H,8H2,1H3,(H,16,18) |
InChI-Schlüssel |
LFSVTQCVEVAXED-UHFFFAOYSA-N |
SMILES |
CC1=C(CNC1=O)C2=CC=C(C=C2)N3C=CN=C3 |
Kanonische SMILES |
CC1=C(CNC1=O)C2=CC=C(C=C2)N3C=CN=C3 |
Andere CAS-Nummern |
115621-49-3 |
Synonyme |
1,5-DH-IPMPO 1,5-dihydro-4-(4-(1H-imidazol-1-yl)phenyl)-3-methyl-2H-pyrrol-2-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




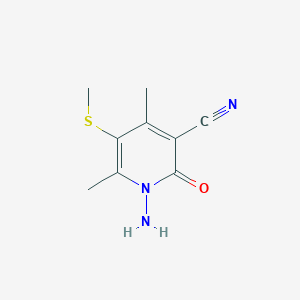
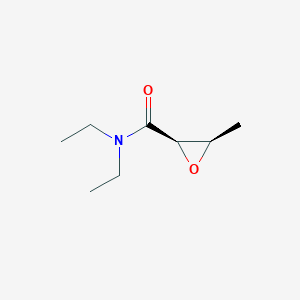
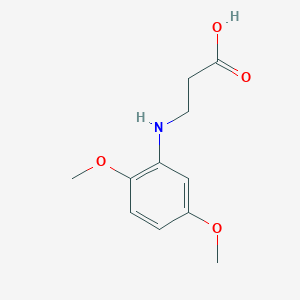
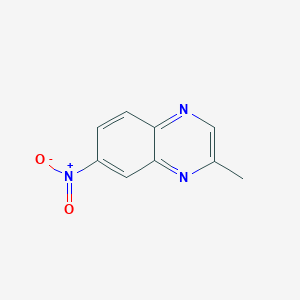
![1-Benzyl-6-fluoro-4-oxo-7-piperazin-1-YL-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid](/img/structure/B38135.png)
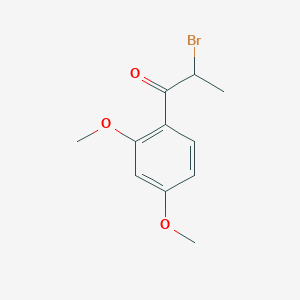
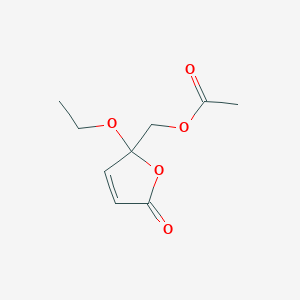
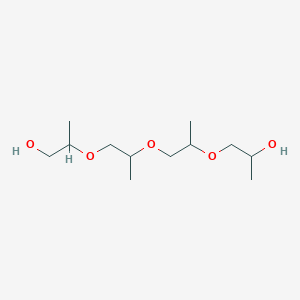
![Ethyl 9-(2-ethoxy-2-oxoethyl)-7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B38145.png)
